2,4-difluoro-3-formylbenzoic acid
Overview
Description
2,4-difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a formyl group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-formyl-benzoic acid typically involves the following steps :
Starting Material: The process begins with 1-bromo-2,4-difluorobenzene.
Lithiation: The compound is treated with a strong, non-nucleophilic base such as n-butyllithium.
Formylation: The lithiated intermediate is then reacted with a formylating agent, such as DMF (dimethylformamide), to introduce the formyl group at the 3rd position.
Oxidation: The formylated intermediate is oxidized to yield 2,4-difluoro-3-formyl-benzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4-Difluoro-3-carboxybenzoic acid.
Reduction: 2,4-Difluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-difluoro-3-formylbenzoic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-3-formyl-benzoic acid involves its interaction with various molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
2,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3,4-Difluoro-3-formylbenzoic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2,4-difluoro-3-formylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the formyl group, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
2,4-difluoro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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